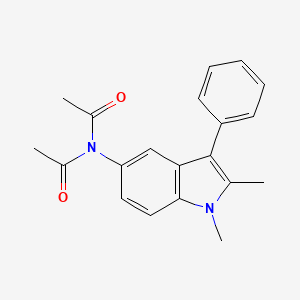
1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
Descripción general
Descripción
1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, commonly known as 3,4-methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that is structurally similar to amphetamines. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. However, due to its potential for abuse and adverse effects, it has been banned in many countries.
Mecanismo De Acción
1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an accumulation of dopamine in the synaptic cleft, which activates dopamine receptors and produces a euphoric effect. 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride also increases the release of norepinephrine and serotonin, which contributes to its stimulant effects.
Biochemical and Physiological Effects
1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride has been shown to produce a range of physiological and psychological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride can also produce a range of psychological effects, including euphoria, increased sociability, and heightened alertness. However, these effects are often accompanied by negative effects, such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride has been used in a variety of laboratory experiments to study its pharmacological effects on the central nervous system. Its potency and selectivity for dopamine reuptake inhibition make it a useful tool for studying the role of dopamine in addiction and reward pathways. However, its potential for abuse and adverse effects limit its use in laboratory settings.
Direcciones Futuras
There are many potential future directions for research on 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride. One area of interest is the development of new treatments for addiction and substance use disorders. 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride has been shown to produce addictive effects similar to other drugs of abuse, and understanding its mechanism of action could lead to the development of new treatments. Another area of interest is the development of new drugs that target the dopamine system. 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride's selectivity for dopamine reuptake inhibition makes it a useful tool for studying the dopamine system and developing new drugs that target this system. Finally, further research is needed to understand the long-term effects of 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride use and its potential for addiction and other adverse effects.
Aplicaciones Científicas De Investigación
1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride has been extensively studied for its pharmacological effects on the central nervous system. It is a potent dopamine reuptake inhibitor, which leads to increased levels of dopamine in the brain. This mechanism of action is similar to other drugs of abuse, such as cocaine and amphetamines. Studies have also shown that 1-(3-hydroxyphenyl)-3-(1-piperidinyl)-1-propanone hydrochloride can increase the release of norepinephrine and serotonin, which contributes to its stimulant effects.
Propiedades
IUPAC Name |
1-(3-hydroxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-13-6-4-5-12(11-13)14(17)7-10-15-8-2-1-3-9-15;/h4-6,11,16H,1-3,7-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJFLHINBROGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



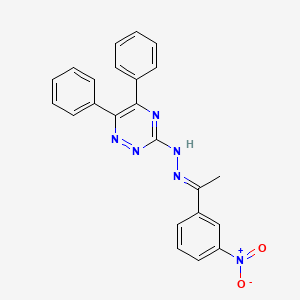
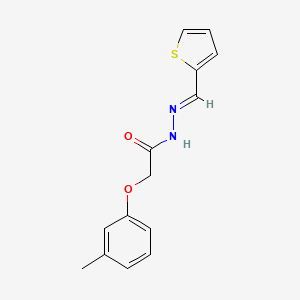
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)
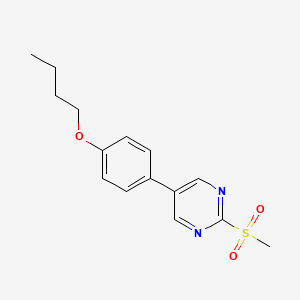
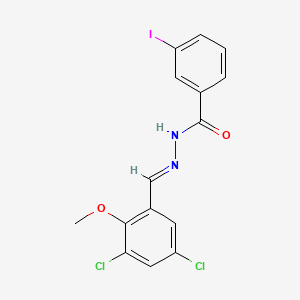
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)nicotinamide](/img/structure/B3857370.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)
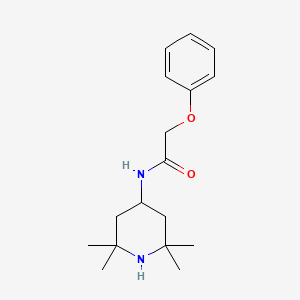
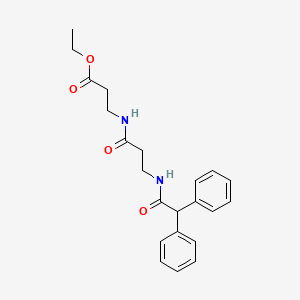
![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3857412.png)
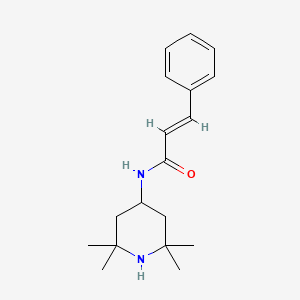
![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
